

Application Notes and Protocols for Long-Term BMS-433796 Treatment in Mice

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Compound of Interest

Compound Name: BMS 433796

Cat. No.: B1684585

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Introduction

BMS-433796 is a potent, orally active γ -secretase inhibitor.^[1] This class of compounds has been investigated for therapeutic potential in conditions such as Alzheimer's disease due to their ability to modulate the production of amyloid- β (A β) peptides. However, the long-term in vivo effects of these inhibitors are of critical concern due to their mechanism of action, which also affects the processing of other important transmembrane proteins, most notably Notch. Chronic administration of BMS-433796 in Tg2576 mice, a model for Alzheimer's disease, has indicated a narrow therapeutic window, with Notch-mediated toxicity observed at higher doses. ^[1] These application notes provide a summary of the known effects of BMS-433796 and related γ -secretase inhibitors (GSIs) in mice, along with generalized protocols for conducting similar long-term studies.

Data Presentation

Due to the limited publicly available quantitative data specifically for long-term BMS-433796 treatment, the following tables include representative data from studies on other γ -secretase inhibitors to illustrate the potential effects and endpoints to be monitored in chronic mouse studies.

Table 1: Representative Effects of Subchronic γ -Secretase Inhibitor Treatment on Cognition in Tg2576 Mice

Treatment Group	Dosing Duration	Cognitive Task	Outcome	Reference
GSI (LY450139)	8 days	Y-maze	Impaired normal cognition	[2]
GSI (BMS-708163)	8 days	Y-maze	Impaired normal cognition	[2]
Vehicle Control	8 days	Y-maze	No change	[2]

Table 2: Representative Effects of γ -Secretase Inhibitors on Notch Signaling Biomarkers in Mice

Compound	Dosing	Tissue	Biomarker	Result	Reference
GSI (LY450139)	Acute	Thymus	Hes1 mRNA	Decreased	[2]
GSI (LY450139)	Acute	Thymus	Hey1 mRNA	Decreased	[2]
GSI (LY450139)	Acute	Hippocampus	Hes1 mRNA	No change	[2]
GSI (LY450139)	Acute	Hippocampus	Hey1 mRNA	No change	[2]

Table 3: Potential Toxicological Findings Associated with Long-Term γ -Secretase Inhibitor Treatment in Mice

Finding	Organ/System	Description	Potential Mechanism
Goblet Cell Metaplasia	Intestine	Increase in the number of mucus-producing goblet cells.	Inhibition of Notch signaling, which is crucial for intestinal cell fate determination. [3]
Thymus Atrophy	Immune System	Reduction in the size of the thymus.	Inhibition of Notch signaling, which is essential for T-cell development. [4]
Decreased Lymphocytes	Immune System	Reduction in the number of circulating lymphocytes.	Disruption of normal hematopoietic processes regulated by Notch. [4]
Alterations in Hair Color	Integumentary System	Changes in coat color.	Interference with melanocyte function, potentially via Notch signaling. [4]

Experimental Protocols

The following are generalized protocols for conducting long-term studies with γ -secretase inhibitors like BMS-433796 in mouse models. Specific parameters should be optimized based on the compound's pharmacokinetic and pharmacodynamic profile.

Protocol 1: Long-Term Oral Administration of a γ -Secretase Inhibitor in a Transgenic Mouse Model of Alzheimer's Disease

1. Animal Model:

- Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP).
- Age-matched wild-type littermates as controls.

- Both male and female mice should be included.

2. Compound Formulation and Dosing:

- Prepare the γ -secretase inhibitor (e.g., BMS-433796) in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
- Determine the dose based on preliminary pharmacokinetic and efficacy studies. Doses should be selected to achieve desired levels of $A\beta$ reduction while aiming to stay below the threshold for Notch-related toxicity.
- Administer the compound or vehicle daily via oral gavage.

3. Treatment Duration:

- For chronic studies, a treatment duration of several months (e.g., 3-6 months) is recommended to assess long-term efficacy and toxicity.

4. Monitoring and Endpoints:

- Behavioral Testing: Conduct cognitive assessments (e.g., Y-maze, Morris water maze, contextual fear conditioning) at baseline and at regular intervals throughout the study.^[2]
- Body Weight and Clinical Observations: Monitor body weight and general health status weekly.
- Pharmacodynamic Markers: Collect blood samples periodically to measure plasma $A\beta$ levels. At the end of the study, collect brain and other tissues (e.g., thymus, intestine, spleen) for analysis of $A\beta$ levels and Notch signaling biomarkers (e.g., Hes1, Hey1).^[2]
- Histopathology: Perform a full necropsy at the end of the study. Collect and fix tissues in 10% neutral buffered formalin for histological examination. Pay close attention to the intestine, thymus, spleen, and skin for signs of Notch-related toxicity.^{[3][4]}

Protocol 2: Assessment of Notch-Related Toxicity

1. Tissue Collection and Processing:

- At the termination of the study, euthanize mice and collect the small intestine, thymus, and spleen.
- For the intestine, prepare "Swiss rolls" to maximize the observable mucosal surface area.
- Fix all tissues in 10% neutral buffered formalin for 24-48 hours before processing and embedding in paraffin.

2. Histological Staining:

- Section the paraffin-embedded tissues and stain with Hematoxylin and Eosin (H&E) for general morphological assessment.
- Use Periodic acid-Schiff (PAS) staining to identify and quantify goblet cells in the intestine.

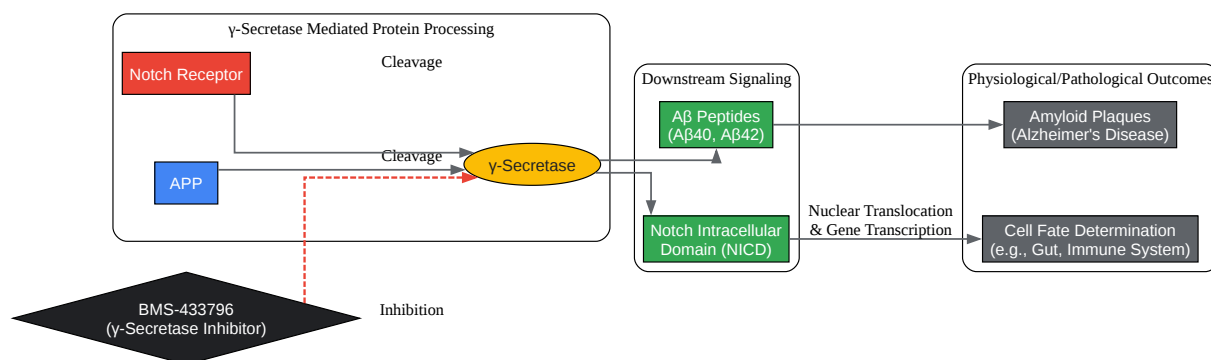
3. Immunohistochemistry:

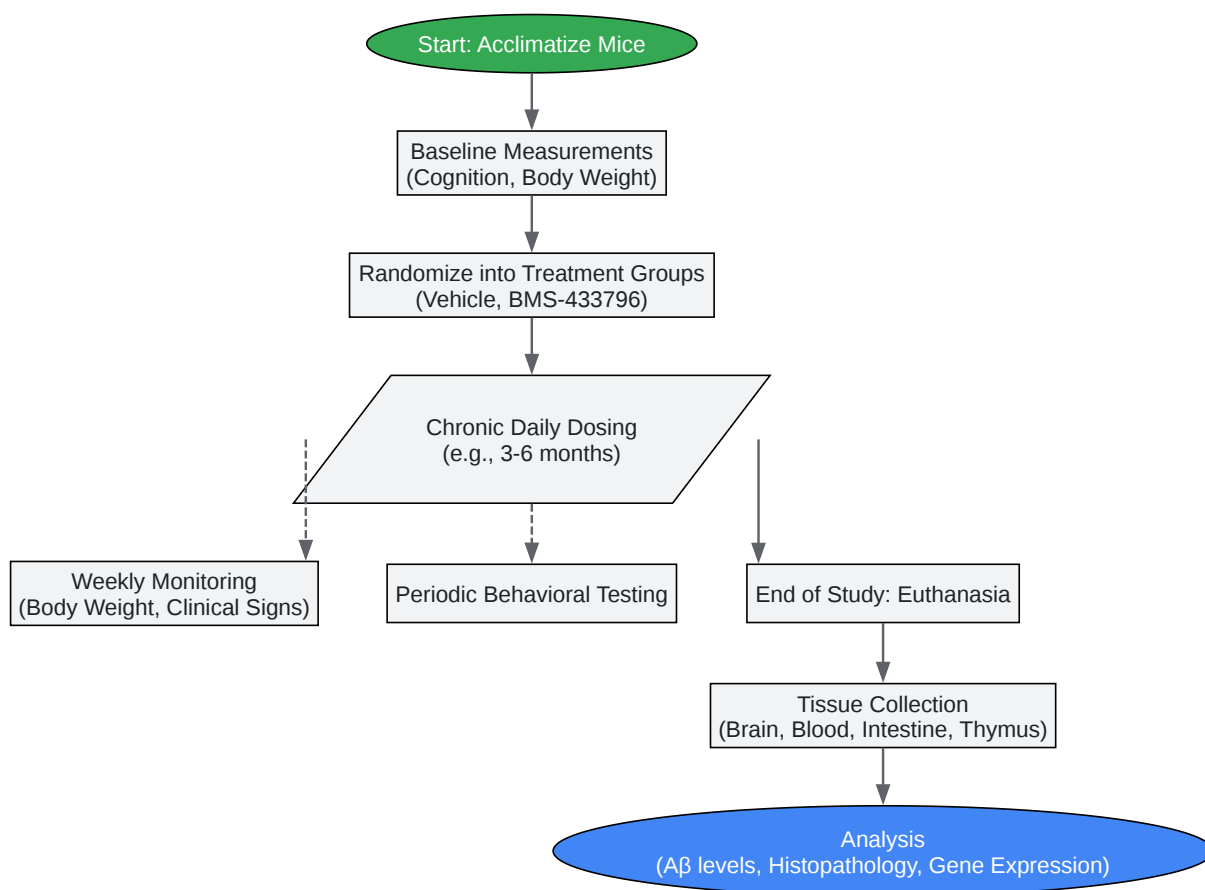
- Perform immunohistochemistry on tissue sections to assess markers of cell proliferation (e.g., Ki67) and specific cell lineages.

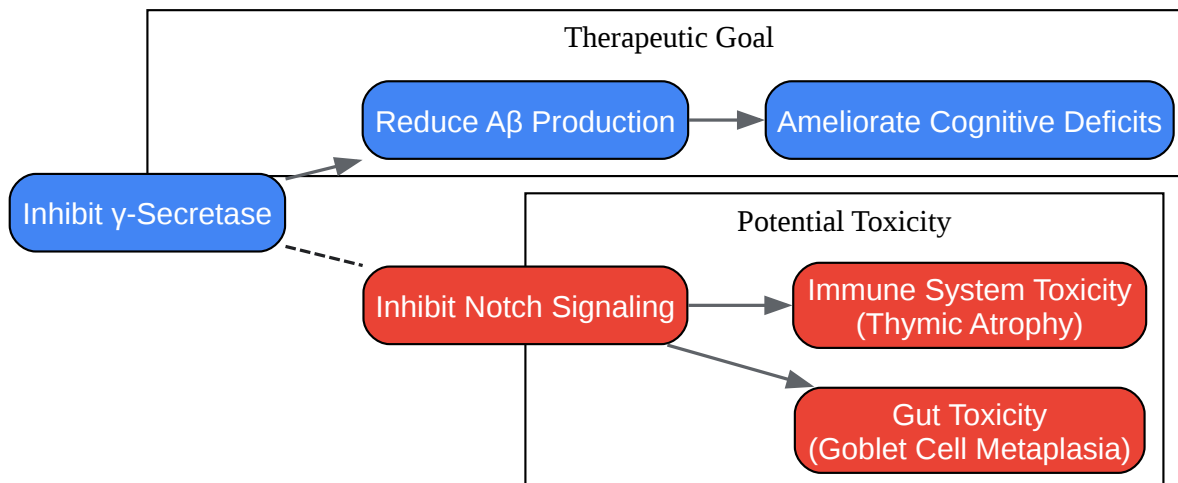
4. Gene Expression Analysis:

- Isolate RNA from relevant tissues (e.g., thymus, spleen, intestine) to quantify the expression of Notch target genes such as Hes1 and Hey1 using quantitative real-time PCR (qRT-PCR).
[\[2\]](#)

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